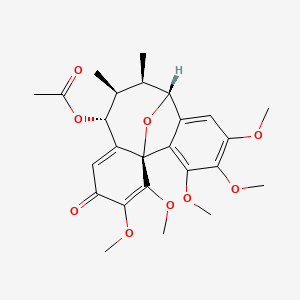
KadsulignanB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KadsulignanB is a novel lignan compound isolated from the plant Kadsura coccinea. Lignans are a group of natural products known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This compound has garnered attention due to its unique chemical structure and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KadsulignanB typically involves the extraction of the compound from the stems of Kadsura coccinea. The process includes several steps:
Extraction: The plant material is dried and ground into a fine powder. The powder is then subjected to solvent extraction using a mixture of organic solvents such as methanol and dichloromethane.
Purification: The crude extract is purified using chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.
Industrial Production Methods
Industrial production of this compound is still in the research phase, and large-scale production methods have not been fully developed. advancements in biotechnological approaches, such as plant cell culture and metabolic engineering, hold promise for the future industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
KadsulignanB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of this compound.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: KadsulignanB serves as a valuable compound for studying lignan biosynthesis and structure-activity relationships.
Industry: The compound’s unique chemical structure and biological activities make it a potential ingredient in pharmaceutical and nutraceutical products.
Wirkmechanismus
The mechanism of action of KadsulignanB involves its interaction with specific molecular targets and pathways:
Antiviral Activity: This compound inhibits viral replication by targeting viral enzymes and proteins essential for the virus’s life cycle.
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Anti-inflammatory Activity: this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.
Vergleich Mit ähnlichen Verbindungen
KadsulignanB is structurally related to other lignans, such as schisandrin and gomisin, which are also isolated from plants of the Schisandraceae family. this compound stands out due to its unique chemical structure and specific biological activities.
Similar Compounds
Schisandrin: Known for its hepatoprotective and antioxidant properties.
Gomisin: Exhibits anticancer and anti-inflammatory activities.
Neokadsuranin: Demonstrates antiviral and anticancer properties.
This compound’s distinct structure and diverse biological activities make it a promising compound for further research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C25H30O9 |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
[(1S,7R,8S,9R,10R)-2,3,13,14,15-pentamethoxy-8,9-dimethyl-4-oxo-17-oxatetracyclo[8.6.1.01,6.011,16]heptadeca-2,5,11,13,15-pentaen-7-yl] acetate |
InChI |
InChI=1S/C25H30O9/c1-11-12(2)20(33-13(3)26)15-10-16(27)21(29-5)24(32-8)25(15)18-14(19(11)34-25)9-17(28-4)22(30-6)23(18)31-7/h9-12,19-20H,1-8H3/t11-,12+,19-,20-,25+/m1/s1 |
InChI-Schlüssel |
OHOKZEXDBOSOBF-GNVVBUIOSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@H](C2=CC(=O)C(=C([C@@]23C4=C(C(=C(C=C4[C@@H]1O3)OC)OC)OC)OC)OC)OC(=O)C)C |
Kanonische SMILES |
CC1C(C(C2=CC(=O)C(=C(C23C4=C(C(=C(C=C4C1O3)OC)OC)OC)OC)OC)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



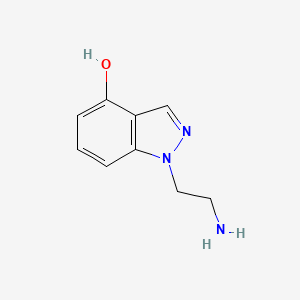
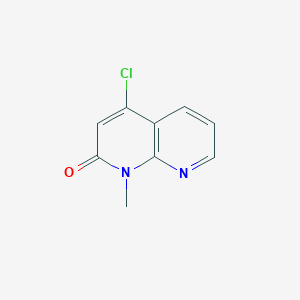
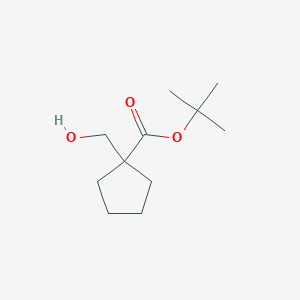

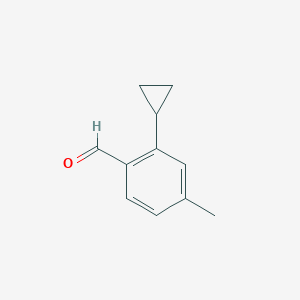
![5-Bromo-1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067264.png)
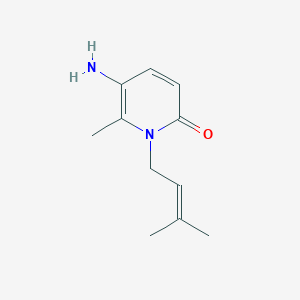
![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13067283.png)
![tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13067287.png)
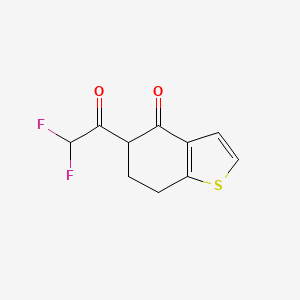
![4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067295.png)
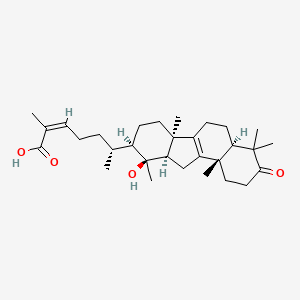
amine](/img/structure/B13067318.png)
